BenchChemオンラインストアへようこそ!

Abt 263

Oral bioavailability PK/PD In vivo dosing

ABT-263 (Navitoclax) is the preferred senolytic tool compound for Bcl-xL-dependent apoptosis studies. Unlike Bcl-2-selective Venetoclax, ABT-263 potently inhibits Bcl-xL, Bcl-2, and Bcl-w (Ki ≤0.5, ≤1, ≤1 nM), uniquely enabling in vivo senescent cell clearance in aging models. Its oral bioavailability (20–50%) supports chronic rodent dosing, a critical advantage over parenteral ABT-737. For senescence, osteoarthritis, or osteoporosis research requiring concurrent Bcl-xL/Bcl-2 targeting—where Bcl-2-selective agents fail—ABT-263 is the validated standard. Note: not for Mcl-1-driven tumors.

Molecular Formula C47H55ClF3N5O6S3
Molecular Weight 974.6 g/mol
CAS No. 923564-51-6
Cat. No. B1683852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbt 263
CAS923564-51-6
SynonymsABT 263
ABT-263
ABT263
navitoclax
Molecular FormulaC47H55ClF3N5O6S3
Molecular Weight974.6 g/mol
Structural Identifiers
SMILESCC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C
InChIInChI=1S/C47H55ClF3N5O6S3/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-55-22-24-56(25-23-55)39-14-10-35(11-15-39)45(57)53-65(60,61)41-16-17-43(44(30-41)64(58,59)47(49,50)51)52-38(19-21-54-26-28-62-29-27-54)33-63-40-6-4-3-5-7-40/h3-17,30,38,52H,18-29,31-33H2,1-2H3,(H,53,57)/t38-/m1/s1
InChIKeyJLYAXFNOILIKPP-KXQOOQHDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ABT-263 (Navitoclax) CAS 923564-51-6: Potent Oral Bcl-2 Family Inhibitor Procurement Guide for Cancer and Senescence Research


ABT-263 (Navitoclax; CAS 923564-51-6) is a potent, orally bioavailable small molecule inhibitor of the anti-apoptotic Bcl-2 family proteins Bcl-xL, Bcl-2, and Bcl-w [1]. Developed by Abbott Laboratories (now AbbVie) in collaboration with Genentech as a clinical-stage BH3 mimetic [2], ABT-263 binds with high affinity to the hydrophobic groove of these prosurvival proteins, displacing proapoptotic BH3-only proteins to trigger mitochondrial apoptosis [3]. Its dual role as an anticancer agent and a senolytic tool distinguishes it from more selective Bcl-2 family inhibitors developed subsequently [4]. The compound is currently under investigation in Phase II/III clinical trials for myelofibrosis and has demonstrated preclinical efficacy in multiple solid tumor models [5].

Why ABT-263 Cannot Be Substituted with Other Bcl-2 Inhibitors Without Experimental Revalidation


ABT-263 occupies a unique pharmacological niche that precludes simple interchange with other Bcl-2 family inhibitors. Unlike Bcl-2-selective agents such as Venetoclax (ABT-199) that spare Bcl-xL to avoid platelet toxicity, ABT-263 potently inhibits Bcl-xL, Bcl-2, and Bcl-w simultaneously (Ki ≤0.5 nM, ≤1 nM, and ≤1 nM respectively) [1]. This broad polypharmacology is essential for applications requiring concurrent targeting of multiple prosurvival proteins—including senescence studies where Bcl-xL dependency is critical [2]. Conversely, this same Bcl-xL inhibition produces dose-dependent thrombocytopenia, a liability that precludes its use in certain hematologic malignancies where Venetoclax is now standard [3]. Furthermore, the oral bioavailability of ABT-263 (20–50% in preclinical models) differentiates it from its predecessor ABT-737, which requires parenteral administration [4]. The choice between these compounds is therefore dictated by specific experimental objectives: target spectrum requirements, route of administration, and acceptable toxicity profile.

ABT-263 Quantitative Differentiation Evidence: Head-to-Head Comparisons with ABT-737, Venetoclax, and In-Class Alternatives


ABT-263 vs ABT-737: Oral Bioavailability Enables Flexible In Vivo Dosing Without Parenteral Administration

ABT-263 was specifically designed to overcome the key limitation of its predecessor ABT-737—the absence of oral bioavailability. Preclinical pharmacokinetic studies demonstrate that ABT-263 achieves oral bioavailability of 20% to 50% across animal models, whereas ABT-737 requires intravenous or intraperitoneal administration due to negligible oral absorption [1]. The re-engineering effort involved modifying the biphenyl core of ABT-737 to incorporate a morpholine-containing acylsulfonamide moiety, resulting in an orally active compound while retaining low nanomolar binding affinity [2]. This bioavailability enables chronic daily oral dosing regimens that would be impractical with ABT-737.

Oral bioavailability PK/PD In vivo dosing Preclinical oncology

ABT-263 vs Venetoclax (ABT-199): Broad Bcl-xL/Bcl-2/W Inhibition Essential for Senolytic Activity

Venetoclax (ABT-199) was re-engineered from ABT-263 to eliminate Bcl-xL inhibitory activity, achieving >100-fold selectivity for Bcl-2 over Bcl-xL to spare platelets [1]. While this selectivity is advantageous for Bcl-2-dependent hematologic malignancies, it renders Venetoclax ineffective as a senolytic in many contexts. ABT-263 retains high-affinity binding to Bcl-xL (Ki ≤0.5 nM), Bcl-2 (Ki ≤1 nM), and Bcl-w (Ki ≤1 nM) [2]. Senescent cells frequently upregulate Bcl-xL and Bcl-w as pro-survival dependencies; ABT-263 induces apoptosis in senescent HUVECs, IMR90 fibroblasts, and MEFs, whereas Bcl-2-selective inhibitors show minimal senolytic activity [3]. The Bcl-xL component is critical for senescent cell clearance.

Senolytics Cellular senescence Bcl-xL Target spectrum

ABT-263 vs ABT-737: Differential Disruption of Bcl-2/Bim vs Bcl-xL/Bim Complexes

Despite comparable in vitro binding affinities, ABT-263 and ABT-737 exhibit functional divergence in cellular protein redistribution assays. In lymphoid and leukemic cells, both compounds disrupt Bcl-2/Bim complexes more readily than Bcl-xL/Bim or Bcl-w/Bim complexes [1]. This observation establishes Bcl-2 as the critical in vivo target, not Bcl-xL. Critically, high Bcl-xL or Bcl-w expression confers robust resistance to both compounds despite elevating Bim levels, whereas high Bcl-2 expression sensitizes cells [1]. This differential complex disruption provides a mechanistic explanation for why tumor Bcl-2 expression, but not Bcl-xL expression, predicts sensitivity to ABT-263 in human non-Hodgkin lymphomas [1].

Mechanism of action Bim displacement Protein-protein interaction Lymphoid malignancies

ABT-263 vs Venetoclax: Platelet Toxicity Profile Defines Application Boundaries

ABT-263's Bcl-xL inhibitory activity produces dose- and schedule-dependent thrombocytopenia in all patients treated in clinical trials—a consequence of Bcl-xL dependence for platelet survival [1]. In the Phase I solid tumor study (N=47), thrombocytopenia occurred universally [1]. Venetoclax (ABT-199), engineered to spare Bcl-xL, avoids this toxicity entirely while maintaining robust activity in Bcl-2-dependent cancers [2]. The mechanism involves Bcl-xL inhibition triggering rapid platelet apoptosis, with additional impairment of residual platelet adhesive function [3]. The quantified difference is categorical: ABT-263 produces dose-limiting thrombocytopenia; Venetoclax does not.

Thrombocytopenia Platelet toxicity On-target toxicity Bcl-xL

ABT-263 vs In-Class Bcl-2 Family Inhibitors: Mcl-1 and A1 Sparing Profile Defines Combination Strategy Requirements

ABT-263 exhibits negligible affinity for Mcl-1 and Bcl2A1 (A1), two anti-apoptotic Bcl-2 family members that mediate resistance to BH3 mimetics [1]. Quantitative binding data show that while ABT-263 binds Bcl-xL (Ki <0.5 nM) and Bcl-2 (Ki <1 nM) with sub-nanomolar affinity, its Ki for Mcl-1 is 550 nM—a >500-fold selectivity window [1]. Similarly, ABT-263 shows Ki = 354 nM for Bcl2A1, representing >350-fold reduced potency relative to Bcl-xL [1]. This sparing of Mcl-1 and A1 is a class-level property shared with ABT-737 and Venetoclax, creating a universal requirement for Mcl-1 inhibitor co-administration or combination with agents that downregulate Mcl-1 in tumors where Mcl-1 drives resistance [2].

Mcl-1 Bcl2A1 Selectivity profile Resistance mechanisms Combination therapy

ABT-263 Senolytic Activity: Quantitative Evidence from Osteoarthritis and Osteoporosis Preclinical Models

ABT-263 demonstrates quantifiable senolytic efficacy across multiple preclinical disease models where alternative Bcl-2 inhibitors lack activity due to Bcl-xL dependence of senescent cells. In a post-traumatic osteoarthritis (OA) rat model, intra-articular ABT-263 injection significantly reduced OA pathological changes in both cartilage and subchondral bone compared to vehicle controls [1]. In a mouse model of vitamin D insufficiency-induced osteoporosis, ABT-263 administration corrected bone loss, increasing bone density, bone volume, trabecular number, and trabecular thickness while reducing oxidative stress and SASP (senescence-associated secretory phenotype) [2]. In osteoarthritic chondrocyte pellet cultures, ABT-263 reduced inflammatory cytokine expression and promoted cartilage matrix aggregation by inducing senescent cell apoptosis [1].

Senolytics Osteoarthritis Osteoporosis SASP Cartilage

ABT-263 Optimal Application Scenarios: Evidence-Based Procurement Decision Guide


Senescence Research and Senolytic Screening Programs

ABT-263 is the appropriate tool compound for studies requiring clearance of senescent cells or evaluation of senolytic activity, as demonstrated in osteoarthritis and osteoporosis preclinical models [1]. Its broad inhibition of Bcl-xL, Bcl-2, and Bcl-w is essential for inducing apoptosis in senescent cells that upregulate these anti-apoptotic proteins. Bcl-2-selective inhibitors such as Venetoclax lack senolytic activity due to absent Bcl-xL inhibition [2]. Procurement of ABT-263 is indicated for in vitro screening of senolytic compounds (as positive control), in vivo evaluation of senescent cell clearance in aging models, and SASP modulation studies. Note that oral bioavailability facilitates chronic dosing in rodent aging studies, a significant operational advantage over parenteral ABT-737 [3].

Solid Tumor Models Requiring Oral Bcl-xL/Bcl-2 Dual Inhibition

ABT-263 is indicated for preclinical solid tumor studies where oral bioavailability is required and dual Bcl-xL/Bcl-2 inhibition is mechanistically justified. The Phase I clinical trial in SCLC demonstrated a confirmed partial response lasting >2 years in one patient and stable disease in eight additional patients, validating target engagement in this tumor type [4]. In SCLC cell lines (H146, H889, H1963, H1417), ABT-263 exhibits EC50 values <400 nM [5]. However, procurement for solid tumor studies should include Mcl-1 assessment, as ABT-263 does not inhibit Mcl-1 (Ki = 550 nM), and Mcl-1-dependent tumors will be resistant [6]. For xenograft studies, daily oral dosing at 10–100 mg/kg/day has demonstrated tumor growth inhibition of up to 80% and complete tumor regression in NSCLC and ALL models [5].

Lymphoid Malignancy Research with Bcl-2 Expression Stratification

ABT-263 is appropriate for lymphoid malignancy studies where Bcl-2 (not Bcl-xL) is the dominant survival driver. In human non-Hodgkin lymphoma, Bcl-2 overexpression—but not Bcl-xL overexpression—predicts sensitivity to ABT-263 [7]. Procurement for CLL, NHL, or myeloma research should be coupled with verification of Bcl-2 dependency. Note that for studies focused exclusively on Bcl-2-dependent hematologic malignancies where platelet toxicity is a confounding variable, Venetoclax (ABT-199) may be a more suitable alternative due to its Bcl-2 selectivity and platelet-sparing profile [8]. However, if the research question requires concurrent Bcl-xL inhibition or involves lymphoid cells with unknown Bcl-xL dependency, ABT-263 remains the appropriate tool.

PROTAC Development Using ABT-263 as a Bcl-xL/Bcl-w Targeting Warhead

ABT-263 serves as a validated scaffold for developing Bcl-xL/Bcl-w-targeting PROTACs (proteolysis-targeting chimeras). Recent medicinal chemistry studies have exploited the bis(sulfonyl)benzene ring of ABT-263 as a linkage vector for E3 ligase recruiting moieties, generating dual Bcl-xL/Bcl-w degraders that spare Bcl-2 [9]. This approach leverages ABT-263's high-affinity binding to Bcl-xL (Ki ≤0.5 nM) and Bcl-w (Ki ≤1 nM) while attempting to mitigate the dose-limiting thrombocytopenia associated with ABT-263's Bcl-xL inhibition [9]. Procurement of ABT-263 is indicated as a reference standard or starting scaffold for PROTAC design programs targeting Bcl-xL- or Bcl-w-dependent cancers. The compound's well-characterized SAR and availability of co-crystal structures facilitate rational degrader design [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Abt 263

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.